Itopride Hydrochloride is a synthetic chemical compound primarily investigated for its gastroprokinetic properties. [, , , , ] It is classified as a benzamide derivative and belongs to the class of drugs known as dopamine D2 receptor antagonists and acetylcholinesterase inhibitors. [, , ] In scientific research, Itopride Hydrochloride serves as a valuable tool for studying gastrointestinal motility and exploring potential therapeutic strategies for gastrointestinal disorders.
The synthesis of Itopride hydrochloride involves several key steps:
This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular formula of Itopride hydrochloride is , with a molecular weight of approximately 351.83 g/mol. The compound features a complex structure characterized by a benzamide core, which is essential for its biological activity.
Itopride hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action of Itopride hydrochloride involves two primary pathways:
This dual action results in increased peristalsis and faster gastric emptying, providing symptomatic relief for patients suffering from dyspeptic symptoms.
These properties are crucial for formulation development in pharmaceutical applications.
Itopride hydrochloride is primarily used in clinical settings for:
Itopride hydrochloride, chemically designated as N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride, emerged as a significant prokinetic agent in the 1990s. Developed as a structural analog of trimethobenzamide, it represented an evolution in gastroprokinetic therapeutics aimed at overcoming limitations of earlier dopamine antagonists like metoclopramide. Itopride was first approved in Japan in 1995 (brand name Ganaton) and later in India, Russia, and several Eastern European countries [1] [6]. Unlike predecessors such as cisapride (withdrawn due to cardiac risks), itopride’s design intentionally avoided cytochrome P450 metabolism and hERG potassium channel interactions, reducing arrhythmogenic potential [1] [4].
Pharmacologically, itopride is classified as a dual-action benzamide derivative with two complementary mechanisms:
Brand Name | Region/Country | Manufacturer |
---|---|---|
Ganaton | Japan, India | Abbott |
Itomed | Russia, Ukraine | Various |
Itoprid PMCS | Czech Republic | Zentiva |
Zirid | Bulgaria | Zentiva |
Prokit | Poland | Polpharma |
Itopride hydrochloride’s regulatory journey illustrates divergent international approaches to prokinetic drugs. Following Japanese approval (1995/1996), it gained authorization across Asia (e.g., South Korea, Thailand) and Eastern Europe but remains unapproved in the US, Canada, and Western EU [1] [4] [7]. This disparity stems from:
Year | Country/Region | Status | Key Basis |
---|---|---|---|
1995 | Japan | Approved | Phase III efficacy in dyspepsia |
2001 | India | Approved | Bioequivalence to reference product |
2003 | Russia | Approved | Open-label safety studies |
2006 | European Union (CZ, SK) | Approved | Mutual recognition procedure |
2012 | Vietnam | Subsidized | Cost-effectiveness analysis |
Itopride’s dual mechanism has made it a pivotal tool in deciphering neurogastroenterological pathways. Research highlights include:
Mechanistic Insights
Itopride amplifies acetylcholine-dependent peristalsis from stomach to colon:
Clinical Research Applications
Neurohormonal modulation: Itopride elevates motilin and somatostatin while suppressing cholecystokinin—effects potentially augmenting its prokinetic actions [1] [6].
Table 3: Research Applications of Itopride Hydrochloride in GI Motility Disorders
Research Area | Key Findings | Model/Study Type |
---|---|---|
Gastric Emptying | ↑ 40–60% emptying rate vs. placebo | Canine, human scintigraphy |
Lower Esophageal Sphincter | ↑ LES pressure by 35% | 24-h pH-metry in GERD |
Colonic Motility | Induces giant migrating contractions | Guinea pig ileum models |
Diabetic Gastroparesis | PAGI-SYM score ↓ 37–58.6% in "very mild" cases | Multicenter human trial |
Itopride’s unique pharmacology continues to inform drug design, exemplified by newer agents like acotiamide (AChE inhibitor without D₂ affinity) [4]. Ongoing studies explore its potential in IBS-C, leveraging its pan-gut prokinetic effects [4] [6].
[Dopaminergic Neuron] [Cholinergic Neuron]│ │▼ (D2 antagonism) ▼ (AChE inhibition)Increased ACh release ────> Sustained ACh availability │ │└───────────> Enhanced M3 receptor activation │ ▼ Smooth muscle contraction (Gastric emptying, LES tone)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1